2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide -

2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Catalog Number: EVT-3819263
CAS Number:
Molecular Formula: C17H12BrN3O2S
Molecular Weight: 402.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

Currently, research involving 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide primarily focuses on its potential as a chemokine receptor modulator. Specifically, this compound has been identified as a possible inhibitor of chemokine receptors, which play a crucial role in immune responses and inflammatory processes. [] This finding opens up avenues for investigating its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Nitazoxanide [2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia]

Compound Description: Nitazoxanide is a broad-spectrum antiparasitic compound belonging to the thiazolide class of nitroheterocyclics. It is known for its activity against helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses [].

Relevance: Nitazoxanide shares a thiazole-2-ylcarbamoyl moiety with the target compound, 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. Both compounds feature a thiazole ring directly linked to a carbamoyl group, indicating potential similarities in their binding or activity profiles. ( [])

Tizoxanide

Compound Description: Tizoxanide is the major metabolite of Nitazoxanide in humans. It possesses comparable efficacy to the parent drug against various parasitic infections [].

Relevance: Tizoxanide, like Nitazoxanide, contains the thiazole-2-ylcarbamoyl moiety, making it structurally similar to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. The shared structural feature suggests potential similarities in their mode of action or pharmacological properties. ( [])

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized analogue of Nitazoxanide and Tizoxanide, exhibiting even greater potency against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana [].

Relevance: NTB shares the core thiazole-2-ylcarbamoyl structure with both Nitazoxanide/Tizoxanide and 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. It differs by having nitro groups on both the thiazole and benzene rings, highlighting the potential impact of substituent modifications on activity. ( [])

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor, showing significant efficacy in treating rheumatoid arthritis [].

Relevance: TAK-715, while structurally distinct from 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in several aspects, still incorporates a thiazole ring system, emphasizing the versatility of this scaffold in targeting different biological pathways. ( [])

2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid (GW501516)

Compound Description: GW501516 is a selective agonist of the peroxisome proliferator-activated receptor-δ (PPAR-δ), displaying anti-inflammatory properties [].

Relevance: GW501516 features a thiazole ring system, similarly to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, but is structurally more complex and targets a different biological target, showcasing the diverse applications of thiazole-containing compounds. ( [])

5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7)

Compound Description: AZ7 is a compound investigated for its antibiotic potential, but its exact mode of action remains unclear. Metabolomics studies revealed modifications to this compound during analysis [].

Relevance: AZ7 possesses a thiazole ring linked to a carboxamide group, similar to the thiazole-2-ylcarbamoyl moiety in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. The presence of the pyrimidine ring in AZ7 distinguishes it from the target compound, potentially impacting its binding or activity profile. ( [])

Compound Description: GW3333 is an N-hydroxyformamide tumor necrosis factor-alpha converting enzyme/matrix metalloproteinase (TACE/MMP) inhibitor. It showed significant potential to induce human cytochrome P450 3A (CYP3A) expression, highlighting potential drug-drug interaction concerns [].

Relevance: GW3333, despite belonging to a different chemical class, possesses a carbamoyl group linked to a heterocyclic ring (pyridine), reminiscent of the thiazole-2-ylcarbamoyl moiety in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. This structural similarity, although distant, hints at potential commonalities in their pharmacological properties. ( [])

(2R,3S)-6,6,6-trifluoro-3-[formyl(hydroxy)amino]-2-isobutyl-N-[(1S,2R)-2-methoxy-1-[(1,3-thiazol-2-ylamino)carbonyl]propyl]hexanamide (GW6495)

Compound Description: GW6495 is another N-hydroxyformamide TACE/MMP inhibitor. In contrast to GW3333, it exhibited a lower potential for CYP3A induction, indicating better drug-drug interaction properties [].

Relevance: GW6495 directly incorporates the thiazole-2-ylcarbamoyl moiety found in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, signifying a close structural relationship. The presence of the N-hydroxyformamide group in GW6495 distinguishes it from the target compound, potentially contributing to differences in their biological activity. ( [])

(2R)-N-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]-propyl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide (GI4023)

Compound Description: GI4023 is a third N-hydroxyformamide TACE/MMP inhibitor, showing lower CYP3A induction potential than GW3333, similar to GW6495 [].

Relevance: Unlike the target compound, 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, GI4023 does not contain a thiazole ring. This lack of a key structural element suggests they likely have distinct binding profiles and targets. ( [])

3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (chlorantraniliprole)

Compound Description: Chlorantraniliprole is an insecticide, and its pyrolysis products were analyzed in a study focusing on identifying its degradation products in tobacco [].

Relevance: While not directly sharing the thiazole ring, chlorantraniliprole exhibits similarities with 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in terms of its overall structure. Both compounds feature a halogenated aromatic ring connected to a carboxamide moiety linked to a substituted phenyl group. This shared structural motif suggests a potential for similar chemical reactivity or degradation pathways. ( [])

5-bromo-N-methyl-1H-pyrazole-3-carboxamide

Compound Description: This compound is a polar degradation product of chlorantraniliprole, identified during pyrolysis analysis [].

2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one

Compound Description: This compound is a nonpolar degradation product of chlorantraniliprole identified during pyrolysis analysis [].

2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone

Compound Description: This nonpolar compound is another degradation product of chlorantraniliprole identified during pyrolysis analysis. It represents a significant portion of the applied radioactivity in both pyrazole and benzamide labeling experiments [].

2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Compound Description: This compound was identified as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27. It shares a common scaffold, N-phenyl-2,4-dichlorobenzamide, with another GPR27 agonist, N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide [].

Relevance: This compound is structurally related to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide through the presence of a 1,3-thiazol-2-ylamino group connected to a benzamide core. The differences lie in the substituents on the benzamide ring and the presence of a sulfonyl group instead of a carbonyl group linking the thiazole unit. This close structural relationship suggests that these compounds might share similar binding modes or interact with related biological targets. ( [])

N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide

Compound Description: This compound was also identified as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27. It shares a common scaffold, N-phenyl-2,4-dichlorobenzamide, with another GPR27 agonist, 2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide [].

Relevance: While this compound lacks the thiazole ring present in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, it shares the benzamide core and a similar substitution pattern on the phenyl ring. Its activity as a GPR27 agonist, along with the structurally related thiazole-containing compound, suggests that the benzamide core with appropriate substituents might be important for the interaction with this receptor. This finding could be relevant for exploring the potential activity of 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide or its derivatives at GPR27. ( [])

Properties

Product Name

2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

IUPAC Name

2-bromo-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide

Molecular Formula

C17H12BrN3O2S

Molecular Weight

402.3 g/mol

InChI

InChI=1S/C17H12BrN3O2S/c18-14-4-2-1-3-13(14)16(23)20-12-7-5-11(6-8-12)15(22)21-17-19-9-10-24-17/h1-10H,(H,20,23)(H,19,21,22)

InChI Key

NMFLBLDICWAJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.